molecular formula C8H10N6S B2974221 3-(1-Methyltriazol-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione CAS No. 2309804-29-1

3-(1-Methyltriazol-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

Cat. No. B2974221
CAS RN: 2309804-29-1
M. Wt: 222.27
InChI Key: KRHVRZKWPJSYRW-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . Triazoles and their derivatives exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

Triazoles can be synthesized through various methods. One common method involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The structure allows triazoles to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

Triazoles can undergo various chemical reactions. For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .


Physical And Chemical Properties Analysis

Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Mechanism of Action

The mechanism of action of triazoles largely depends on their specific structure and the biological target. They are known to interact with a variety of enzymes and receptors, contributing to their broad spectrum of biological activities .

Safety and Hazards

While triazoles have many therapeutic applications, they can also have adverse effects such as hepatotoxicity and hormonal problems . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects .

properties

IUPAC Name

3-(1-methyltriazol-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6S/c1-3-4-14-7(10-11-8(14)15)6-5-13(2)12-9-6/h3,5H,1,4H2,2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHVRZKWPJSYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2=NNC(=S)N2CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

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